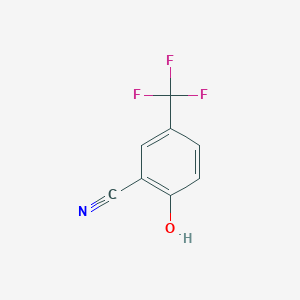

2-Hydroxy-5-trifluoromethylbenzonitrile

Description

BenchChem offers high-quality 2-Hydroxy-5-trifluoromethylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-trifluoromethylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLWZZOKMAMVSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443975 | |

| Record name | 2-Hydroxy-5-trifluoromethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142167-36-0 | |

| Record name | 2-Hydroxy-5-trifluoromethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-trifluoromethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-5-trifluoromethylbenzonitrile (CAS: 142167-36-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-trifluoromethylbenzonitrile, a versatile chemical intermediate with significant applications in pharmaceuticals and materials science. This document details its physicochemical properties, outlines experimental protocols for its synthesis and applications, and explores its potential biological significance. Particular emphasis is placed on its role as a key building block in the synthesis of beta-blockers and fluorescent probes, as well as its contribution to the thermal stability of polymers.

Introduction

2-Hydroxy-5-trifluoromethylbenzonitrile, also known as 2-cyano-4-trifluoromethylphenol, is an aromatic nitrile featuring both a hydroxyl and a trifluoromethyl functional group. The presence of the electron-withdrawing trifluoromethyl group significantly influences the compound's chemical reactivity and physical properties, making it a valuable synthon in organic chemistry. Its structural motifs are of particular interest in the development of bioactive molecules and advanced materials.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Hydroxy-5-trifluoromethylbenzonitrile is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 142167-36-0 |

| Molecular Formula | C₈H₄F₃NO |

| Molecular Weight | 187.12 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 100-105 °C |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| Purity | Typically ≥ 95% |

| Storage | 2-8 °C in a sealed container |

| SMILES | OC1=C(C#N)C=C(C=C1)C(F)(F)F |

Synthesis

Proposed Synthetic Pathway

A potential synthesis route starts from the commercially available 4-(trifluoromethyl)phenol. The key steps would involve formylation of the phenol to introduce an aldehyde group, followed by conversion to an oxime, and subsequent dehydration to the nitrile.

Caption: Proposed synthetic pathway for 2-Hydroxy-5-trifluoromethylbenzonitrile.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard organic synthesis methodologies for similar compounds. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Formylation of 4-(Trifluoromethyl)phenol

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)phenol in a suitable solvent (e.g., chloroform).

-

Add a base, such as sodium hydroxide, to form the phenoxide.

-

Slowly add the formylating agent (e.g., chloroform in the Reimer-Tiemann reaction, or hexamethylenetetramine in the Duff reaction) while maintaining the reaction temperature.

-

After the reaction is complete, neutralize the mixture and extract the product, 2-hydroxy-5-(trifluoromethyl)benzaldehyde.

-

Purify the product by column chromatography or recrystallization.

Step 2: Oximation of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

-

Dissolve the synthesized 2-hydroxy-5-(trifluoromethyl)benzaldehyde in a suitable solvent like ethanol or pyridine.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the aldehyde is consumed (monitored by TLC).

-

Isolate the crude 2-hydroxy-5-(trifluoromethyl)benzaldehyde oxime by precipitation or extraction.

Step 3: Dehydration of the Oxime to the Nitrile

-

Reflux the crude oxime in a dehydrating agent such as acetic anhydride.

-

Alternatively, other dehydrating agents like thionyl chloride or phosphorus pentoxide can be used under appropriate conditions.

-

After the reaction is complete, quench the reaction mixture carefully with water or ice.

-

Extract the desired product, 2-Hydroxy-5-trifluoromethylbenzonitrile, with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to obtain a crystalline solid.

Applications in Synthesis

2-Hydroxy-5-trifluoromethylbenzonitrile serves as a valuable intermediate in the synthesis of more complex molecules, primarily in the pharmaceutical and materials science sectors.

Synthesis of Beta-Blockers

Beta-blockers are a class of drugs used to manage cardiovascular diseases. The synthesis of certain beta-blockers can utilize 2-Hydroxy-5-trifluoromethylbenzonitrile as a starting material. The general synthetic strategy involves the reaction of the phenolic hydroxyl group with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a suitable amine.

Caption: General workflow for the synthesis of beta-blocker analogs.

Experimental Protocol: General Procedure for Beta-Blocker Synthesis

-

Epoxidation: Dissolve 2-Hydroxy-5-trifluoromethylbenzonitrile in a suitable solvent and add a base (e.g., sodium hydride) to deprotonate the phenol. Add epichlorohydrin and stir the reaction at an appropriate temperature until the starting material is consumed.

-

Ring-Opening: To the resulting glycidyl ether intermediate, add the desired amine (e.g., isopropylamine for a propranolol-like structure). The reaction is typically carried out in a protic solvent like ethanol or isopropanol and may require heating.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction and washing. The final beta-blocker analog is then purified by chromatography or recrystallization.

Synthesis of Fluorescent Probes

The unique electronic properties imparted by the trifluoromethyl and nitrile groups make this compound a candidate for the synthesis of fluorescent probes. The phenolic hydroxyl group provides a convenient handle for further functionalization, allowing for the attachment of a fluorophore or a recognition moiety.

Experimental Protocol: General Procedure for Fluorescent Probe Synthesis

-

Functionalization of the Phenol: The hydroxyl group can be derivatized through various reactions, such as etherification or esterification, to introduce a linker or a reactive group.

-

Coupling with a Fluorophore: The functionalized intermediate is then coupled with a suitable fluorophore (e.g., a coumarin, fluorescein, or rhodamine derivative) that has a complementary reactive group. This is often achieved through click chemistry, amide bond formation, or nucleophilic substitution reactions.

-

Purification: The final fluorescent probe is purified using techniques such as HPLC to ensure high purity, which is critical for fluorescence-based assays.

Enhancement of Thermal Stability in Polyacrylonitrile (PAN) Fibers

The incorporation of trifluoromethyl groups into polymer backbones is known to enhance their thermal stability. 2-Hydroxy-5-trifluoromethylbenzonitrile can be used as a comonomer or an additive in the production of polyacrylonitrile (PAN) fibers, which are precursors for carbon fibers. The trifluoromethyl groups can increase the glass transition temperature and the degradation temperature of the polymer.

Biological Activity and Signaling Pathways (Inferred)

Direct experimental data on the biological activity and the specific signaling pathways modulated by 2-Hydroxy-5-trifluoromethylbenzonitrile are limited in publicly available literature. However, based on the activities of structurally related compounds, some potential biological effects can be inferred.

Phenolic compounds are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties. The presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, potentially increasing its bioavailability and potency.

It is plausible that 2-Hydroxy-5-trifluoromethylbenzonitrile or its derivatives could interact with various cellular targets. For instance, many phenolic compounds are known to modulate signaling pathways related to inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. However, without specific experimental data, any discussion of signaling pathway involvement remains speculative. Further in vitro and in vivo studies are required to elucidate the specific biological effects of this compound.

Caption: Inferred potential signaling pathway interactions.

Conclusion

2-Hydroxy-5-trifluoromethylbenzonitrile is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis, while not extensively documented in peer-reviewed literature, can be achieved through established synthetic routes. Its utility as a precursor for beta-blockers and fluorescent probes, as well as its role in enhancing polymer stability, highlights its importance. Further research into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for researchers and developers working with this promising compound.

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-4-trifluoromethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-cyano-4-trifluoromethylphenol, a key intermediate in various chemical syntheses. This document outlines its fundamental characteristics, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physicochemical Properties

2-Cyano-4-trifluoromethylphenol, also known by its IUPAC name 4-hydroxy-3-(trifluoromethyl)benzonitrile[][2], is a substituted aromatic compound with the molecular formula C₈H₄F₃NO. Its structure incorporates a phenol, a nitrile, and a trifluoromethyl group, which collectively influence its chemical behavior and physical properties.

Quantitative Data Summary

The key physicochemical data for 2-cyano-4-trifluoromethylphenol are summarized in the tables below. It is important to note that while some experimental data is available, other values are based on computational predictions.

Table 1: Chemical Identifiers and General Properties

| Property | Value |

| IUPAC Name | 4-hydroxy-3-(trifluoromethyl)benzonitrile[][2] |

| CAS Number | 124811-71-8[3][4] |

| Molecular Formula | C₈H₄F₃NO[3][4] |

| Molecular Weight | 187.12 g/mol [4] |

| Appearance | White to brown or cream to yellow powder/solid[3][5] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Notes |

| Melting Point | 107-109 °C or 171-175 °C[3][5] | Multiple sources report conflicting ranges, which may depend on the crystalline form or purity. |

| Boiling Point | 256.0 ± 40.0 °C[3][5] | Predicted value. |

| pKa | 5.85 ± 0.43[3][5] | Predicted value. The phenolic proton is acidic. |

| LogP (Octanol-Water) | 2.2 | Predicted XlogP value.[6] |

| Solubility | Water: Insoluble.[3][5]Organic Solvents: Slightly soluble in Chloroform, DMSO, Methanol.[3][5] | Qualitative data. |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are representative and may require optimization for specific laboratory conditions and equipment.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined experimentally by potentiometric titration.

Principle: A solution of the compound is titrated with a strong base, and the pH is measured as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of 2-cyano-4-trifluoromethylphenol (e.g., 0.01 M) in a suitable co-solvent system if necessary (e.g., water-methanol mixture) due to its low water solubility.

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

-

Titration Procedure:

-

Place a known volume of the analyte solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Record the pH and the volume of titrant added after each increment.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (where the slope is steepest).

-

The pKa is the pH value at half the volume of the equivalence point.

-

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.

Principle: The compound is partitioned between n-octanol and water. The concentrations in each phase are measured at equilibrium, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Methodology:

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Prepare a stock solution of 2-cyano-4-trifluoromethylphenol in the pre-saturated n-octanol.

-

-

Partitioning:

-

Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the phases to separate completely. Centrifugation can be used to aid separation.

-

-

Quantification:

-

Carefully sample both the n-octanol and the aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in water].

-

The LogP is the base-10 logarithm of P (LogP = log₁₀(P)).

-

Determination of Aqueous Solubility

The solubility of a compound in water is a critical parameter, especially in drug development.

Principle: An excess of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

-

Equilibration:

-

Add an excess amount of solid 2-cyano-4-trifluoromethylphenol to a vial containing a known volume of purified water.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove any suspended solid particles.

-

-

Quantification:

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy, against a calibration curve prepared with known concentrations of the compound.

-

-

Reporting:

-

Express the solubility in units such as mg/mL or mol/L at the specified temperature.

-

Mandatory Visualization

Synthetic Workflow via Sandmeyer Reaction

A common and plausible route for the synthesis of 2-cyano-4-trifluoromethylphenol involves the Sandmeyer reaction, starting from an appropriately substituted aniline. The following diagram illustrates the key steps in this synthetic workflow.

Caption: Synthetic workflow for 2-cyano-4-trifluoromethylphenol.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Hydroxy-5-trifluoromethylbenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The document details the core chemical transformations, offers a representative experimental protocol, and presents the relevant data in a structured format for ease of reference.

Introduction

2-Hydroxy-5-trifluoromethylbenzonitrile is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of beta-blockers and fluorescent probes.[1] Its trifluoromethyl group imparts unique properties such as enhanced metabolic stability and receptor binding affinity to the final drug molecules. This guide focuses on the most established and practical method for its preparation: the Sandmeyer reaction.

Core Synthesis Pathway: The Sandmeyer Reaction

The most logical and widely applicable synthetic route to 2-Hydroxy-5-trifluoromethylbenzonitrile is the Sandmeyer reaction, a two-step process that converts a primary aromatic amine into an aryl nitrile. This pathway commences with the diazotization of 2-amino-4-trifluoromethylphenol, followed by a copper(I) cyanide-mediated cyanation.

The overall transformation is depicted in the following workflow:

Caption: Overall workflow for the synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile.

Step 1: Diazotization of 2-Amino-4-trifluoromethylphenol

The initial step involves the conversion of the primary amino group of 2-amino-4-trifluoromethylphenol into a diazonium salt. This is typically achieved by treating the starting material with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Caption: Diazotization of 2-amino-4-trifluoromethylphenol.

Step 2: Sandmeyer Cyanation

The resulting diazonium salt is then subjected to a copper(I) cyanide-mediated substitution reaction. In this step, the diazonium group is replaced by a nitrile group to yield the final product, 2-Hydroxy-5-trifluoromethylbenzonitrile. This reaction is typically heated to facilitate the displacement of the nitrogen gas.

Caption: Copper(I) cyanide-mediated cyanation.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile based on established Sandmeyer reaction procedures.

Materials and Reagents

| Reagent/Material | Purity/Grade |

| 2-Amino-4-trifluoromethylphenol | ≥98% |

| Sodium Nitrite (NaNO₂) | ACS Reagent |

| Hydrochloric Acid (HCl), conc. | ACS Reagent |

| Copper(I) Cyanide (CuCN) | ≥99% |

| Sodium Carbonate (Na₂CO₃) | ACS Reagent |

| Diethyl Ether | Anhydrous |

| Sodium Sulfate (Na₂SO₄) | Anhydrous |

| Deionized Water | - |

| Ice | - |

Step-by-Step Procedure

Step 1: Diazotization of 2-Amino-4-trifluoromethylphenol

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-trifluoromethylphenol (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water.

-

Add the sodium nitrite solution dropwise to the cooled solution of the aminophenol, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

-

In a separate large beaker, prepare a solution of copper(I) cyanide (1.2 equivalents) in a solution of sodium cyanide or potassium cyanide in water.

-

To the freshly prepared, cold diazonium salt solution, slowly add the copper(I) cyanide solution with vigorous stirring.

-

After the initial effervescence subsides, gradually warm the reaction mixture to 50-60 °C and maintain this temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium carbonate.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2-Hydroxy-5-trifluoromethylbenzonitrile.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile based on typical yields for Sandmeyer reactions of similar substrates.

| Parameter | Value |

| Reactants | |

| 2-Amino-4-trifluoromethylphenol | 1.0 eq |

| Sodium Nitrite | 1.05 eq |

| Copper(I) Cyanide | 1.2 eq |

| Product | |

| Expected Yield | 60-80% |

| Purity (Post-Purification) | >98% (by HPLC) |

| Physical Appearance | Off-white to pale yellow solid |

| Molecular Weight | 187.12 g/mol |

| Melting Point | ~100-105 °C |

Conclusion

The Sandmeyer reaction provides a reliable and scalable method for the synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile from readily available starting materials. Careful control of reaction temperature during the diazotization step is crucial to prevent the premature decomposition of the diazonium salt intermediate. The subsequent copper(I) cyanide-mediated cyanation proceeds to furnish the desired product in good yields. This technical guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the scale of the synthesis.

References

An In-depth Technical Guide to 2-Hydroxy-5-trifluoromethylbenzonitrile

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile (CAS No: 142167-36-0), a key intermediate in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis.

Molecular Structure and Properties

2-Hydroxy-5-trifluoromethylbenzonitrile is an aromatic compound featuring a hydroxyl (-OH), a nitrile (-CN), and a trifluoromethyl (-CF3) group attached to a benzene ring. The trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry.

Physicochemical Data

The key quantitative data for 2-Hydroxy-5-trifluoromethylbenzonitrile are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₃NO | [1][2] |

| Molecular Weight | 187.12 g/mol | [1][2] |

| CAS Number | 142167-36-0 | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | ~100-105 °C | [1] |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) | [1] |

| Storage | 2-8 °C, sealed in a dry environment | [1] |

| SMILES | OC1=C(C#N)C=C(C=C1)C(F)(F)F | [1] |

Spectroscopic Data

| Spectroscopy Type | Expected Characteristic Peaks / Signals |

| FTIR (cm⁻¹) | ~3400-3200 cm⁻¹ : O-H stretching (broad, phenolic). ~2230-2220 cm⁻¹ : C≡N stretching (strong, sharp). ~1600-1450 cm⁻¹ : C=C stretching (aromatic ring). ~1350-1150 cm⁻¹ : C-F stretching (strong, characteristic of CF₃). |

| ¹H NMR | ~10-12 ppm : Singlet, 1H (phenolic -OH, broad, D₂O exchangeable). ~7.0-8.0 ppm : Three distinct signals (doublets or doublet of doublets) for the 3 aromatic protons, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | ~150-160 ppm : Carbon attached to -OH. ~120-140 ppm : Aromatic carbons. ~123 ppm (quartet) : Carbon of the CF₃ group (split by fluorine, J ≈ 270 Hz). ~115-120 ppm : Carbon of the C≡N group. ~100-110 ppm : Carbon ortho to the -OH group. |

| Mass Spec (m/z) | 187 : Molecular ion peak [M]⁺. Fragments : Corresponding to the loss of functional groups such as CN, OH, or CF₃. |

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for 2-Hydroxy-5-trifluoromethylbenzonitrile is not widely published, a representative procedure can be devised based on established methodologies for analogous substituted benzonitriles. The following protocol outlines a plausible multi-step synthesis starting from a commercially available precursor.

Objective: To synthesize 2-Hydroxy-5-trifluoromethylbenzonitrile from 4-bromo-2-cyanophenol.

Methodology: This protocol involves the trifluoromethylation of a brominated phenol, a common strategy in medicinal chemistry.

Materials:

-

4-bromo-2-cyanophenol

-

Methyl chlorodifluoroacetate (or another suitable trifluoromethylating agent)

-

Copper(I) iodide (CuI)

-

Potassium fluoride (KF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 4-bromo-2-cyanophenol (1 equivalent), CuI (1.5 equivalents), and KF (2 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask via syringe to dissolve the solids.

-

Reagent Addition: Add methyl chlorodifluoroacetate (2 equivalents) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to 100-120 °C and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Quench the reaction by slowly pouring it into 1M HCl.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure 2-Hydroxy-5-trifluoromethylbenzonitrile.

-

Characterization: Confirm the structure and purity of the final product using NMR, FTIR, and Mass Spectrometry, comparing the results with the expected data in Table 2.

Applications and Logical Workflows

2-Hydroxy-5-trifluoromethylbenzonitrile serves as a critical intermediate in various synthetic applications, particularly in the development of pharmaceuticals like beta-blockers and in the creation of fluorescent probes.[1] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of 2-Hydroxy-5-trifluoromethylbenzonitrile, a fundamental process in drug discovery and materials science research.

Caption: A logical workflow for the synthesis and structural verification of a target compound.

This guide provides a foundational understanding of 2-Hydroxy-5-trifluoromethylbenzonitrile. Further research into its biological activities and reaction mechanisms will continue to illuminate its potential in various scientific fields.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-5-trifluoromethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Hydroxy-5-trifluoromethylbenzonitrile (CAS No. 142167-36-0). Due to the limited availability of specific quantitative data for this compound, this guide supplements reported information with data from structurally similar compounds and outlines standardized experimental protocols for its detailed characterization. This approach offers a robust framework for researchers and drug development professionals working with this molecule.

Physicochemical Properties

2-Hydroxy-5-trifluoromethylbenzonitrile is a crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₃NO | [1] |

| Molecular Weight | 187.12 g/mol | [1] |

| Melting Point | ~100-105 °C | [1] |

| Appearance | Crystalline solid | [1] |

| CAS Number | 142167-36-0 | [1] |

Solubility Profile

Qualitative Solubility

Available data indicates that 2-Hydroxy-5-trifluoromethylbenzonitrile is soluble in polar aprotic solvents.[1]

| Solvent Class | Specific Solvents | Solubility | Reference |

| Polar Aprotic | DMF, DMSO | Soluble | [1] |

Quantitative Solubility

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method, considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of 2-Hydroxy-5-trifluoromethylbenzonitrile in various solvents at a controlled temperature.

Materials:

-

2-Hydroxy-5-trifluoromethylbenzonitrile

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetonitrile, DMSO)

-

Scintillation vials or glass flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid 2-Hydroxy-5-trifluoromethylbenzonitrile to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After agitation, allow the samples to stand to permit the sedimentation of excess solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved compound from the undissolved solid by centrifugation followed by filtration of the supernatant through a syringe filter. This step is critical to avoid artificially inflated results.

-

Quantify the concentration of 2-Hydroxy-5-trifluoromethylbenzonitrile in the filtrate using a validated analytical method.

Stability Profile

A comprehensive stability assessment is crucial for the proper handling, storage, and formulation of 2-Hydroxy-5-trifluoromethylbenzonitrile.

Thermal Stability

Thermogravimetric analysis (TGA) shows that the compound undergoes decomposition at temperatures above 180°C under a nitrogen atmosphere.[1] For routine storage, it is recommended to keep the compound in sealed containers at 2-8°C.[1]

pH-Dependent Stability (Hydrolysis)

Specific hydrolysis data for 2-Hydroxy-5-trifluoromethylbenzonitrile is not available. However, based on its structure, two primary degradation pathways can be anticipated: hydrolysis of the nitrile group and defluorination of the trifluoromethyl group.

-

Nitrile Hydrolysis: Benzonitriles can undergo hydrolysis under both acidic and alkaline conditions to first form an amide and subsequently a carboxylic acid.[2][3][4]

-

Trifluoromethyl Group Hydrolysis: Studies on the analogous compound, 2-trifluoromethylphenol, demonstrate that it undergoes hydrolysis in neutral and alkaline solutions, leading to the formation of salicylic acid through the liberation of fluoride ions. The rate of this hydrolysis is favored at a higher pH.[5]

Based on these findings, it is probable that 2-Hydroxy-5-trifluoromethylbenzonitrile will exhibit instability in aqueous solutions, particularly at neutral to alkaline pH, leading to the formation of 2-hydroxy-5-carboxybenzonitrile and/or 2-hydroxy-5-trifluoromethylbenzoic acid.

Photostability

Photostability data for 2-Hydroxy-5-trifluoromethylbenzonitrile is not specifically reported. However, trifluoromethylated phenols have been shown to undergo photohydrolytic degradation.[6] Therefore, it is crucial to evaluate the photostability of the compound according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Experimental Protocol: Forced Degradation and Photostability Studies

This protocol outlines a systematic approach to assess the intrinsic stability of 2-Hydroxy-5-trifluoromethylbenzonitrile, in line with ICH guideline Q1B for photostability testing.[7][8]

Objective: To identify potential degradation products and pathways and to determine the photostability of the compound.

Materials:

-

2-Hydroxy-5-trifluoromethylbenzonitrile

-

Solvents for creating solutions/suspensions

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

Photostability chamber with controlled light and UV exposure

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

-

Forced Degradation (Stress Testing):

-

Acid Hydrolysis: Expose a solution of the compound to acidic conditions (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Expose a solution of the compound to basic conditions (e.g., 0.1 M NaOH) at room temperature.

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point.

-

Samples should be taken at various time points and analyzed to determine the extent of degradation and to identify any degradation products.

-

-

Photostability Testing:

-

Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

-

Analyze the exposed and control samples to quantify any degradation.

-

Summary and Recommendations

While specific quantitative data for the solubility and stability of 2-Hydroxy-5-trifluoromethylbenzonitrile is limited, the available information and data from analogous compounds provide a strong foundation for its handling and characterization.

Key Findings:

-

Solubility: The compound is soluble in polar aprotic solvents like DMSO and DMF. Quantitative solubility in aqueous and other organic solvents should be determined experimentally.

-

Stability: The compound is thermally stable up to 180°C but should be stored at 2-8°C. It is likely susceptible to hydrolysis, particularly under neutral to alkaline conditions, and may be sensitive to light.

Recommendations for Researchers:

-

Conduct formal solubility studies using the shake-flask method to establish a quantitative solubility profile in relevant solvents.

-

Perform comprehensive forced degradation studies (hydrolysis, oxidation, photolysis) to understand the degradation pathways and to develop a validated stability-indicating analytical method.

-

Store the compound protected from light and moisture, at refrigerated temperatures, and in well-sealed containers to ensure its long-term integrity.

This technical guide serves as a valuable resource for scientists and researchers, enabling informed decisions in the design of experiments, formulation development, and analytical method development involving 2-Hydroxy-5-trifluoromethylbenzonitrile.

References

- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 2. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]

- 3. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Spectroscopic Data of 2-Hydroxy-5-trifluoromethylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Content Type: An in-depth technical guide.

This guide provides a detailed overview of the expected spectroscopic data for 2-Hydroxy-5-trifluoromethylbenzonitrile (CAS No. 142167-36-0), a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds. The experimental protocols provided are generalized best practices for the spectroscopic analysis of aromatic compounds of this nature.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for 2-Hydroxy-5-trifluoromethylbenzonitrile.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | H-6 |

| ~7.6 - 7.8 | dd | 1H | H-4 |

| ~7.0 - 7.2 | d | 1H | H-3 |

| ~5.0 - 6.0 | br s | 1H | OH |

Note: Predicted values are based on the analysis of similar substituted benzonitrile and phenol derivatives. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 (C-OH) |

| ~135 | C-4 |

| ~132 | C-6 |

| ~125 (q) | C-5 (C-CF₃) |

| ~123 (q) | CF₃ |

| ~118 | C-3 |

| ~116 | CN |

| ~105 | C-1 (C-CN) |

Note: The chemical shifts for carbons attached to or near the trifluoromethyl group will appear as quartets (q) due to C-F coupling. The assignments are predicted based on analogous compounds.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2230 | Medium | C≡N stretch |

| 1600 - 1450 | Medium-Strong | C=C aromatic ring stretch |

| 1350 - 1100 | Strong | C-F stretch |

| ~1250 | Strong | C-O stretch |

Note: The presence of a broad O-H stretch and a characteristic C≡N stretch are key features in the IR spectrum of this molecule. The strong C-F stretching bands are also a significant indicator of the trifluoromethyl group.

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 187 | [M]⁺ |

| 168 | [M - F]⁺ or [M - H - O]⁺ |

| 158 | [M - CHO]⁺ |

| 139 | [M - H₂O - CO]⁺ or [M - CF₂]⁺ |

| 118 | [M - CF₃]⁺ |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for phenols and trifluoromethylated aromatic compounds. The molecular ion peak is expected at m/z 187.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 2-Hydroxy-5-trifluoromethylbenzonitrile and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer.

-

The experiment is run at room temperature.

-

A standard pulse program for a one-dimensional proton spectrum is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

The data is processed with Fourier transformation and phase correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width is used to cover the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is required due to the low natural abundance of ¹³C.

-

The data is processed similarly to the ¹H NMR spectrum, with chemical shifts referenced to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The spectrum is typically collected over the range of 4000-400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

The solution is then further diluted to the ng/mL or pg/mL range depending on the sensitivity of the instrument.

-

-

Data Acquisition:

-

For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

-

The sample is injected into the GC, where it is vaporized and separated on a capillary column.

-

The separated components then enter the mass spectrometer.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

-

Mandatory Visualization

Below are diagrams illustrating the logical workflow for the spectroscopic analysis of 2-Hydroxy-5-trifluoromethylbenzonitrile.

The Trifluoromethylated Benzonitrile Scaffold: A Technical Deep-Dive into Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a prominent position due to its unique electronic properties and steric profile. When appended to a benzonitrile framework, the resulting trifluoromethylated benzonitriles emerge as versatile intermediates and pharmacophores with a wide spectrum of potential biological activities. This technical guide provides an in-depth analysis of the current understanding of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Physicochemical Properties and Their Influence on Bioactivity

The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic distribution of the benzonitrile ring. This electronic perturbation can modulate the pKa of nearby functional groups and alter the molecule's interaction with biological targets. Furthermore, the lipophilicity of a molecule is often enhanced by the presence of a CF₃ group, which can improve its membrane permeability and oral bioavailability. The nitrile group, also electron-withdrawing, can participate in hydrogen bonding and dipole-dipole interactions, further contributing to the binding affinity of the molecule to its target.

Anticancer Activity

Trifluoromethylated benzonitriles have been investigated as precursors and active compounds in the development of novel anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth and proliferation.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain trifluoromethyl-substituted pyrimidine derivatives, which share structural similarities with trifluoromethylated benzonitriles, have shown potent inhibitory activity against EGFR kinase.

Quantitative Data for Anticancer Activity of Trifluoromethyl-Substituted Pyrimidine Derivatives [1]

| Compound | Target Cell Line | IC₅₀ (µM)[1] |

| 17v | H1975 (Non-small cell lung cancer) | 2.27[1] |

| PC-3 (Prostate cancer) | >40[1] | |

| MGC-803 (Gastric cancer) | 10.13[1] | |

| MCF-7 (Breast cancer) | 12.51[1] | |

| 5-FU (Control) | H1975 | 9.37[1] |

Signaling Pathway: EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade by a trifluoromethylated benzonitrile derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3]

-

Cell Seeding: Plate human tumor cells (e.g., PC-3, MGC-803, MCF-7, and H1975) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[1]

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated benzonitrile derivatives and a positive control (e.g., 5-FU) for 48 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.[1]

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Trifluoromethylated benzonitriles have emerged as a promising class of compounds with potential antibacterial and antifungal activities.

Quantitative Data for Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL)[4] |

| 13 | MRSA (Methicillin-resistant Staphylococcus aureus) | 3.12[4] |

| 25 | S. aureus | 0.78[4] |

| S. epidermidis | 1.56[4] | |

| E. faecium | 0.78[4] | |

| 6 | E. faecalis | 3.12[4] |

| E. faecium | 1.56[4] |

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.[7]

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Enzyme Inhibition

Trifluoromethylated benzonitriles can act as inhibitors of various enzymes by interacting with their active sites. The nitrile group can act as a bioisostere for a carbonyl group and participate in key interactions within the enzyme's binding pocket.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers. Small molecule inhibitors targeting components of this pathway, such as the Smoothened (Smo) receptor, have been developed. While direct data on trifluoromethylated benzonitriles is limited, the FDA-approved Smo inhibitor glasdegib contains a cyanophenyl group, highlighting the importance of this moiety for activity. SAR studies have indicated that the cyano group enhances hydrophilicity and metabolic stability.[8]

Signaling Pathway: Hedgehog Pathway Inhibition

Caption: Inhibition of the Hedgehog signaling pathway at the level of the SMO receptor.

Janus Kinase (JAK) Inhibition

The JAK/STAT signaling pathway is a primary route for a wide array of cytokine and growth factor signaling, playing a key role in the immune system. Dysregulation of this pathway is associated with autoimmune diseases and cancers. Several approved JAK inhibitors incorporate a nitrile group, which is crucial for their binding and activity.

Signaling Pathway: JAK/STAT Pathway Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by a trifluoromethylated benzonitrile derivative.

Experimental Protocol: Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[9][10]

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from cell lines or tissue homogenates).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled test compound (trifluoromethylated benzonitrile).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[11]

Conclusion

Trifluoromethylated benzonitriles represent a privileged scaffold in medicinal chemistry with demonstrated potential across various therapeutic areas, including oncology and infectious diseases. The unique combination of the trifluoromethyl and nitrile groups imparts favorable physicochemical properties that can lead to enhanced biological activity, metabolic stability, and bioavailability. While a comprehensive quantitative dataset for a wide range of these compounds is still emerging, the available data on structurally related molecules, coupled with our understanding of their likely mechanisms of action, strongly supports their continued exploration in drug discovery programs. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute further studies aimed at unlocking the full therapeutic potential of this versatile class of compounds.

References

- 1. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

2-Hydroxy-5-trifluoromethylbenzonitrile: A Technical Overview of a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-trifluoromethylbenzonitrile is a fluorinated aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its unique substitution pattern, featuring a hydroxyl, a cyano, and a trifluoromethyl group, imparts valuable physicochemical properties that are advantageous in drug design and materials science. This technical guide provides a comprehensive overview of the available information on 2-Hydroxy-5-trifluoromethylbenzonitrile, covering its properties, a plausible synthetic route, and its known applications. While a detailed historical account of its initial discovery remains elusive in publicly accessible literature, this document consolidates the current scientific and technical knowledge surrounding this compound.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-Hydroxy-5-trifluoromethylbenzonitrile (also known as 2-cyano-4-trifluoromethylphenol) emerges as a valuable building block, combining the reactivity of a phenol and a nitrile with the advantageous properties of a trifluoromethyl group. This guide aims to provide a detailed technical summary of this compound for researchers and professionals in the field.

Physicochemical Properties

2-Hydroxy-5-trifluoromethylbenzonitrile is a crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Hydroxy-5-trifluoromethylbenzonitrile

| Property | Value | Reference(s) |

| CAS Number | 142167-36-0 | |

| Molecular Formula | C₈H₄F₃NO | |

| Molecular Weight | 187.12 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 100-105 °C | |

| Solubility | Soluble in polar aprotic solvents like DMF and DMSO | |

| SMILES | OC1=C(C#N)C=C(C=C1)C(F)(F)F |

Synthesis

While the initial discovery and first synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile are not well-documented in readily available scientific literature, a plausible and widely utilized synthetic route for analogous compounds is the Sandmeyer reaction . This reaction provides a robust method for the conversion of an aryl amine to an aryl nitrile.

The logical starting material for the synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile is 2-amino-4-trifluoromethylphenol . The synthesis would proceed via a two-step sequence involving diazotization of the amino group followed by cyanation.

Plausible Synthetic Pathway

The proposed synthetic workflow is depicted in the following diagram:

Caption: Plausible synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile based on the principles of the Sandmeyer reaction. Note: This protocol has not been experimentally validated from a specific literature source for this exact compound and should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Diazotization of 2-amino-4-trifluoromethylphenol

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-trifluoromethylphenol in an aqueous solution of hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent (e.g., aqueous sodium or potassium cyanide solution).

-

Heat the copper(I) cyanide solution to approximately 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper(I) cyanide solution. Vigorous evolution of nitrogen gas is expected. The rate of addition should be controlled to maintain the reaction temperature and control the effervescence.

-

After the addition is complete, continue to heat and stir the reaction mixture for an additional 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and then neutralize it with a suitable base.

-

The product can then be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure.

-

The crude product can be purified by techniques such as column chromatography or recrystallization to yield pure 2-Hydroxy-5-trifluoromethylbenzonitrile.

Applications

2-Hydroxy-5-trifluoromethylbenzonitrile serves as a versatile intermediate in several areas:

-

Pharmaceutical Synthesis: It is cited as a building block in the synthesis of beta-blockers . The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group offers a site for etherification, allowing for the construction of more complex pharmacologically active molecules.

-

Fluorescent Probes: The compound is used in the synthesis of fluorescent probes. The phenolic hydroxyl group can be functionalized to attach the fluorophore to other molecules of interest.

-

Materials Science: The presence of the trifluoromethyl group can enhance the thermal stability of polymers. It has been noted for its use in improving the properties of polyacrylonitrile fibers.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities of 2-Hydroxy-5-trifluoromethylbenzonitrile. While the trifluoromethylphenyl nitrile moiety is present in various biologically active compounds, including some enzyme inhibitors, no specific studies on the inhibitory activity or the modulation of signaling pathways by 2-Hydroxy-5-trifluoromethylbenzonitrile itself have been identified.

The general importance of the trifluoromethyl group in drug design suggests that this compound could be a valuable scaffold for library synthesis and screening for various biological targets. The electron-withdrawing nature of both the trifluoromethyl and cyano groups can significantly influence the acidity of the phenolic proton and the overall electronic distribution of the aromatic ring, potentially impacting its interaction with biological macromolecules.

Due to the absence of specific data, no signaling pathway diagrams can be provided at this time. Further research is required to elucidate the pharmacological profile of this compound.

Conclusion

2-Hydroxy-5-trifluoromethylbenzonitrile is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals and performance materials. Its synthesis can be plausibly achieved through a Sandmeyer reaction from 2-amino-4-trifluoromethylphenol. While its physicochemical properties are documented, a significant gap exists in the scientific literature regarding its detailed discovery, historical development, and, most importantly, its biological activities. The lack of biological data precludes an understanding of its potential interactions with cellular signaling pathways. This technical guide provides a summary of the currently available information and highlights the need for further research to fully unlock the potential of this versatile trifluoromethylated building block in drug discovery and development.

References

An In-depth Technical Guide to the Safe Handling of 2-Hydroxy-5-trifluoromethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for 2-Hydroxy-5-trifluoromethylbenzonitrile and related compounds. A thorough risk assessment should be conducted before handling this chemical.

Introduction

2-Hydroxy-5-trifluoromethylbenzonitrile is a substituted aromatic nitrile compound. Its structure, featuring a hydroxyl group, a nitrile group, and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals, such as beta-blockers, and in the development of fluorescent probes. The presence of the trifluoromethyl group can enhance the thermal stability of materials it is incorporated into. However, the chemical functionalities also necessitate careful handling due to potential toxicity and reactivity. This guide provides a comprehensive overview of the safety and handling precautions for 2-Hydroxy-5-trifluoromethylbenzonitrile to ensure its safe use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Hydroxy-5-trifluoromethylbenzonitrile is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 142167-36-0 | |

| Molecular Formula | C₈H₄F₃NO | |

| Molecular Weight | 187.12 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 100-105 °C | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | |

| Decomposition | Decomposes above 180 °C under a nitrogen atmosphere. |

Toxicological Data and Hazard Profile

General Hazards of Substituted Benzonitriles:

-

Acute Toxicity: Many benzonitrile derivatives are classified as harmful if swallowed, inhaled, or in contact with skin.[1][2]

-

Irritation: They are often cited as causing skin, eye, and respiratory irritation.[3][4]

-

Mechanism of Toxicity: While aromatic nitriles are not believed to liberate cyanide within the body to the same extent as aliphatic nitriles, symptoms of nitrile poisoning can be similar to those of hydrogen cyanide poisoning.[3] These symptoms can include respiratory distress and effects on the central nervous system.

A summary of the GHS hazard classifications for a related compound, 2-Fluoro-5-hydroxybenzonitrile, is provided in Table 2 as a surrogate for assessing the potential hazards of 2-Hydroxy-5-trifluoromethylbenzonitrile.

Table 2: GHS Hazard Classifications for 2-Fluoro-5-hydroxybenzonitrile

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Toxic if swallowed |

| Acute Toxicity, Dermal | Toxic in contact with skin |

| Acute Toxicity, Inhalation | Toxic if inhaled |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

Source: PubChem CID 22612410[5]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling 2-Hydroxy-5-trifluoromethylbenzonitrile is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling.

Caption: Workflow for the safe handling of 2-Hydroxy-5-trifluoromethylbenzonitrile.

Personal Protective Equipment (PPE):

Based on the potential hazards, the following PPE is mandatory when handling 2-Hydroxy-5-trifluoromethylbenzonitrile:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves. Double gloving is recommended.

-

Body Protection: A flame-retardant lab coat.

-

Respiratory Protection: Use in a certified chemical fume hood is required. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Experimental Protocols: Handling and Disposal

General Handling Protocol

-

Preparation:

-

Designate a specific area within a certified chemical fume hood for handling 2-Hydroxy-5-trifluoromethylbenzonitrile.

-

Ensure that a safety shower and eyewash station are readily accessible.

-

Assemble all necessary equipment and reagents before starting the experiment.

-

Prepare a waste container specifically for this chemical.

-

-

Handling:

-

Perform all manipulations of the solid compound and its solutions within the fume hood.

-

When weighing the solid, use a ventilated balance enclosure or perform the weighing within the fume hood.

-

Avoid creating dust. Use a spatula to handle the solid.

-

If preparing a solution, add the solid slowly to the solvent to avoid splashing.

-

-

Post-Handling:

-

Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

-

Decontaminate all non-disposable equipment.

-

Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated waste stream.

-

Wash hands thoroughly with soap and water after handling the chemical.

-

Spill Response Protocol

-

Immediate Actions:

-

Evacuate the immediate area of the spill.

-

Alert colleagues and the laboratory supervisor.

-

If the spill is outside of a fume hood, prevent the spread of dust or vapor.

-

-

Cleanup:

-

For small spills of the solid, carefully sweep it up using a dustpan and brush or a HEPA-filtered vacuum cleaner. Avoid generating dust.

-

For small liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.

-

Place all contaminated materials into a sealed, labeled hazardous waste container.

-

Decontaminate the spill area thoroughly.

-

-

Reporting:

-

Report the spill to the institutional Environmental Health and Safety (EHS) department.

-

Waste Disposal Protocol

All waste containing 2-Hydroxy-5-trifluoromethylbenzonitrile must be treated as hazardous waste.

-

Segregation:

-

Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, sealed plastic bag or container.

-

Collect all liquid waste in a separate, compatible, and sealed container. Do not mix with incompatible waste streams.

-

-

Labeling:

-

Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "2-Hydroxy-5-trifluoromethylbenzonitrile".

-

-

Storage and Disposal:

-

Store waste containers in a designated satellite accumulation area.

-

Arrange for pickup and disposal through the institutional EHS department.

-

Reactivity and Incompatibility

Nitrile compounds can be reactive under certain conditions. It is crucial to avoid contact with the following:

-

Strong Acids and Bases: Can cause hydrolysis of the nitrile group, which may be exothermic.

-

Strong Oxidizing Agents: May lead to a violent reaction.

-

Metals and Some Metal Compounds: Can potentially cause polymerization of nitriles.[3]

Storage

Store 2-Hydroxy-5-trifluoromethylbenzonitrile in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8 °C. Keep the container tightly sealed.

Emergency Procedures

The following diagram outlines the immediate actions to be taken in case of exposure.

Caption: Emergency response procedures for exposure to 2-Hydroxy-5-trifluoromethylbenzonitrile.

Conclusion

2-Hydroxy-5-trifluoromethylbenzonitrile is a valuable chemical intermediate with potential hazards that necessitate stringent safety protocols. While specific toxicological data for this compound is limited, a conservative approach based on data from related compounds is warranted. Adherence to the handling, storage, and disposal procedures outlined in this guide, in conjunction with a thorough, institution-specific risk assessment, is essential for the safe utilization of this compound in a research environment.

References

- 1. 2-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 142167-36-0 Cas No. | 2-Hydroxy-5-(trifluoromethyl)benzonitrile | Apollo [store.apolloscientific.co.uk]

- 5. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-5-trifluoromethylbenzonitrile for Researchers and Drug Development Professionals

Introduction

2-Hydroxy-5-trifluoromethylbenzonitrile, a specialized aromatic compound, is a valuable building block in the synthesis of a variety of functional molecules. Its unique structure, featuring hydroxyl, nitrile, and trifluoromethyl groups, imparts specific reactivity and properties that are highly sought after in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability, synthesis, analytical characterization, and key applications, with a focus on providing practical information for researchers and professionals in drug development.

Commercial Availability and Physicochemical Properties

2-Hydroxy-5-trifluoromethylbenzonitrile is available from several commercial chemical suppliers. It is typically sold as a crystalline solid with a purity of 95% or higher. The compound is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Hydroxy-5-trifluoromethylbenzonitrile